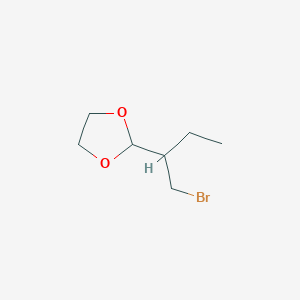

2-(1-Bromobutan-2-yl)-1,3-dioxolane

説明

Structure

3D Structure

特性

分子式 |

C7H13BrO2 |

|---|---|

分子量 |

209.08 g/mol |

IUPAC名 |

2-(1-bromobutan-2-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H13BrO2/c1-2-6(5-8)7-9-3-4-10-7/h6-7H,2-5H2,1H3 |

InChIキー |

NLFSTRASIPFIPH-UHFFFAOYSA-N |

正規SMILES |

CCC(CBr)C1OCCO1 |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 2 1 Bromobutan 2 Yl 1,3 Dioxolane

Nucleophilic Substitution Reactions at the Brominated Alkyl Chain

The primary reaction pathway for 2-(1-Bromobutan-2-yl)-1,3-dioxolane involves the displacement of the bromide ion by a nucleophile. The specific mechanism of this substitution is highly dependent on the reaction conditions and the nature of the nucleophile.

SN1 and SN2 Reaction Pathways and Kinetic Considerations

The structure of this compound, being a secondary bromoalkane, allows for the possibility of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction pathways. The choice between these mechanisms is influenced by factors such as the solvent polarity, the strength of the nucleophile, and the temperature.

In a typical SN2 reaction, a strong nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. This process is a one-step mechanism where the bond to the nucleophile forms at the same time as the bromide bond breaks. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.

Conversely, the SN1 pathway is favored in the presence of a polar, protic solvent and a weak nucleophile. This two-step mechanism begins with the slow departure of the bromide ion to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate.

Regioselectivity and Stereoselectivity in Substitution Reactions

In nucleophilic substitution reactions of this compound, regioselectivity is generally high, with the nucleophile attacking the carbon atom directly bonded to the bromine. However, the stereochemical outcome is highly dependent on the reaction mechanism.

Under SN2 conditions, the reaction proceeds with a high degree of stereoselectivity, resulting in an inversion of the configuration at the chiral center. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.

In contrast, SN1 reactions are less stereoselective. The planar carbocation intermediate formed can be attacked from either side, which can lead to a mixture of enantiomers. However, the dioxolane ring can sometimes influence the trajectory of the incoming nucleophile, leading to a slight preference for one enantiomer over the other.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols, Phosphites)

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles.

Amines: Primary and secondary amines react readily with this compound to form the corresponding substituted amines. These reactions typically proceed via an SN2 mechanism, especially when using a less hindered amine.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to produce thioethers. These reactions are generally fast and proceed under SN2 conditions.

Alcohols: While neutral alcohols are weak nucleophiles, their corresponding alkoxides are much more reactive. In the presence of a strong base, alcohols can displace the bromide to form ethers.

Phosphites: Trialkyl phosphites can react with this compound in the Arbuzov reaction. In this process, the phosphite (B83602) attacks the brominated carbon, and a subsequent rearrangement yields a phosphonate.

Elimination Reactions Leading to Olefinic Derivatives

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes. The major product of this E2 (bimolecular elimination) reaction is typically the more substituted alkene, following Zaitsev's rule. The use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted Hofmann product. The stereochemistry of the starting material can also influence the E/Z ratio of the resulting alkene.

Organometallic Reactions

The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.

Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Forming Reactions

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, leads to the formation of the corresponding Grignard reagent, [2-(1,3-dioxolan-2-yl)butan-1-yl]magnesium bromide. This organometallic species is a potent nucleophile and can react with a variety of electrophiles.

For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. It can also react with esters to produce tertiary alcohols and with carbon dioxide to form a carboxylic acid after acidic workup. These reactions significantly expand the synthetic utility of the parent bromoalkane by enabling the construction of more complex carbon skeletons.

| Reactant | Reagent | Product Type | Reaction Type |

| This compound | Amine | Substituted Amine | SN2 |

| This compound | Thiolate | Thioether | SN2 |

| This compound | Alkoxide | Ether | SN2 |

| This compound | Trialkyl phosphite | Phosphonate | Arbuzov |

| This compound | Strong, bulky base | Alkene | E2 |

| This compound | Magnesium | Grignard Reagent | Organometallic |

| [2-(1,3-dioxolan-2-yl)butan-1-yl]magnesium bromide | Aldehyde/Ketone | Alcohol | C-C Bond Formation |

| [2-(1,3-dioxolan-2-yl)butan-1-yl]magnesium bromide | Carbon Dioxide | Carboxylic Acid | C-C Bond Formation |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

The palladium-catalyzed cross-coupling of secondary alkyl halides, such as this compound, represents a powerful method for forming carbon-carbon bonds. While these reactions have been extensively developed for aryl and vinyl halides, their application to unactivated secondary alkyl electrophiles has been more challenging due to competing side reactions like β-hydride elimination. nih.govthieme-connect.com However, significant progress has enabled these transformations, providing pathways to complex molecular architectures.

In a Suzuki-Miyaura type reaction, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. The 1,3-dioxolane (B20135) ring is generally stable under these conditions, making it an effective protecting group. nih.gov The key challenge lies in promoting the desired cross-coupling over β-hydride elimination from the alkylpalladium intermediate.

Recent advancements have identified specific ligand and catalyst systems that are effective for the coupling of unactivated secondary alkyl halides. For instance, nickel-based catalysts with 1,2-diamine ligands have been successfully employed for alkyl-alkyl Suzuki reactions at room temperature. acs.orgnih.gov While palladium-catalyzed systems for coupling secondary alkyl bromides with nitrogen nucleophiles have been shown to proceed through radical intermediates, highlighting mechanistic diversity. acs.orgwalisongo.ac.id For the coupling of a secondary alkyl bromide like the title compound with an aryl or vinyl boronic acid, a typical catalytic cycle involves oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Halides

| Component | Example Condition | Role in Reaction |

|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ or NiCl₂·glyme | Facilitates oxidative addition and reductive elimination. |

| Ligand | dppf or trans-N,N'-dimethyl-1,2-cyclohexanediamine | Stabilizes the metal center and influences reactivity. acs.orgnih.gov |

| Base | Cs₂CO₃ or K₃PO₄ | Activates the organoboron reagent for transmetalation. nih.gov |

| Solvent | Toluene/Water or Isopropanol | Provides the medium for the reaction. |

| Temperature | Room Temperature to 80 °C | Influences reaction rate and selectivity. acs.orgnih.gov |

This table presents generalized conditions based on literature for similar secondary alkyl halides and may require optimization for this compound.

Copper-Catalyzed Borylation Reactions

Copper-catalyzed borylation offers a direct and efficient method for converting alkyl halides into valuable alkylboronic esters. nih.gov This transformation is particularly useful for secondary alkyl bromides like this compound, providing access to organoboron compounds that can be challenging to synthesize through other means. nih.govacs.org The reaction typically involves treating the alkyl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper catalyst and a base. rsc.orgrsc.org

The use of copper is advantageous due to its low cost and toxicity compared to other transition metals. rsc.orgorganic-chemistry.org Research has shown that these reactions can be performed under mild conditions and exhibit broad substrate scope and good functional group tolerance, including the presence of acetals. nih.govrsc.org Both homogeneous catalyst systems, often employing phosphine (B1218219) ligands like Xantphos, and heterogeneous systems using copper nanoparticles have proven effective. acs.orgrsc.orgrsc.org

Mechanistic studies suggest that the reaction may proceed through a radical pathway. acs.org For a secondary bromide, this can lead to racemization if the carbon center is chiral. The reaction is initiated by the formation of a copper-boryl species, which then reacts with the alkyl halide. The process is generally tolerant of various functional groups, making it a robust synthetic tool. rsc.orgresearchgate.net

Table 2: Key Findings in Copper-Catalyzed Borylation of Secondary Alkyl Bromides

| Catalyst System | Substrate Type | Key Observation | Reference |

|---|---|---|---|

| CuCl/Xantphos | Secondary Alkyl Bromides & Iodides | Reaction proceeds with K(O-t-Bu) as base; radical pathway suggested by cyclopropyl (B3062369) ring-opening. | acs.org |

| Copper Nanoparticles | Primary & Secondary Alkyl Bromides | Ligand-free conditions at room temperature provide high yields of alkylboronates. | rsc.org |

| Cu₂O Nanoparticles | Primary & Secondary Alkyl Bromides | Heterogeneous, ligand-free catalysis with high efficiency using bis(pinacolato)diboron. | rsc.org |

Transformations Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in this compound serves as a protective group for a ketone. Its chemical transformations are crucial for unmasking the carbonyl group or for further synthetic modifications.

The most common transformation of the 1,3-dioxolane ring is its hydrolytic cleavage to regenerate the parent carbonyl compound. This deprotection is typically achieved under acidic conditions. organic-chemistry.orgwikipedia.org The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the ketone and ethylene (B1197577) glycol. cdnsciencepub.com

A wide variety of reagents and conditions can be employed for this purpose, ranging from simple aqueous mineral acids to milder Lewis acid catalysts. The choice of method often depends on the sensitivity of other functional groups within the molecule. For instance, gentle Lewis acids like Er(OTf)₃ or catalysts like molecular iodine in wet acetone (B3395972) can achieve deprotection under conditions that tolerate acid-sensitive groups. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 3: Selected Methods for 1,3-Dioxolane Deprotection

| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aqueous HCl | THF | Reflux | Standard, strong acid conditions. | scispace.com |

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalysis. | organic-chemistry.orgorganic-chemistry.org |

| Iodine (cat.) | Acetone (wet) | Room Temp - Reflux | Mild, neutral conditions with high chemoselectivity. | researchgate.net |

| NaBArF₄ (cat.) | Water | 30 °C | Fast and efficient in aqueous medium. | organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

Beyond simple hydrolysis, the 1,3-dioxolane ring can participate in more complex transformations. In the presence of strong Lewis acids and a hydride source, such as LiAlH₄-AlCl₃, the acetal (B89532) can undergo reductive cleavage to yield a hydroxy ether. cdnsciencepub.com The mechanism involves the formation of an oxocarbenium ion, which is then reduced by a hydride. cdnsciencepub.comcdnsciencepub.com Studies have shown that 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes, a difference attributed to the greater ease of forming the five-membered ring's oxocarbenium ion. cdnsciencepub.comcdnsciencepub.com

Rearrangement reactions, though less common for simple dioxolanes, can occur in more complex systems, often initiated by acid catalysis. For example, the pinacol (B44631) rearrangement of 1,2-diols proceeds via an intermediate that can be conceptually related to the oxocarbenium ion formed from a dioxolane. libretexts.org In specific cases, Lewis acid-mediated reactions can lead to the displacement of substituents on the dioxolane ring by nucleophiles, providing a pathway to functionalized peroxides if a 1,2-dioxolane is used. nih.govacs.org

Role as an Alkylating Agent in Complex Chemical Syntheses

The presence of the bromine atom makes this compound an effective alkylating agent. It can introduce the "2-(1,3-dioxolan-2-yl)butan-1-yl" fragment into a variety of nucleophiles via an Sₙ2 reaction. The carbon-bromine bond is the reactive site, where the carbon is electrophilic and the bromine acts as the leaving group. libretexts.org

This reactivity is fundamental in building more complex molecules. For example, amines can be alkylated by this compound, although the reaction can sometimes lead to mixtures of primary, secondary, and tertiary amines due to the increased nucleophilicity of the newly formed amine. libretexts.orgucalgary.canih.gov The reaction of the secondary bromide with a nucleophile can be slower than with a primary bromide and may face competition from elimination reactions, especially with sterically hindered or strongly basic nucleophiles. libretexts.orgmasterorganicchemistry.com

In a synthetic context, a nucleophile (e.g., an enolate, a thiolate, or an amine) would attack the carbon bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The 1,3-dioxolane group remains intact during this process, serving to protect the ketone functionality which can be revealed at a later stage of the synthesis. This strategy allows for the introduction of a latent ketone functionality into a target molecule.

Stereochemical Control and Stereoselective Synthesis of 2 1 Bromobutan 2 Yl 1,3 Dioxolane Analogues

Chiral Induction in the Formation of 1,3-Dioxolane (B20135) Structures

The formation of the 1,3-dioxolane ring is a critical step where stereochemistry can be introduced and controlled. Both diastereoselective and enantioselective approaches have been developed to influence the stereochemical outcome of this cyclization.

Diastereoselective synthesis aims to form one diastereomer of a product in preference to others. In the context of brominated 1,3-dioxolanes, this often involves reactions where pre-existing stereocenters influence the formation of new ones or where the geometry of the starting material dictates the product's relative stereochemistry.

One effective method involves the three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, initiated by oxidation with a hypervalent iodine reagent. researchgate.netmdpi.com This process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. The subsequent stereoselective trapping of this cation by a nucleophile, such as a silyl enol ether, establishes the final stereochemistry of the substituted dioxolane. researchgate.netmdpi.com For example, the reaction of cis-4-octene (B1353254) yields the cis-dioxolane, while trans-4-octene (B86139) selectively produces the corresponding chiral racemic isomer. researchgate.net The aryl group at the 4-position of the dioxolanyl cation can effectively control the diastereoface selectivity during the nucleophilic attack. mdpi.com

Furthermore, 1,2-bromo-oxygenation reactions can generate chiral 1,3-dioxolanes with two adjacent quaternary stereocenters in a highly diastereo- and enantioselective manner. rsc.org The stereochemical course of such reactions often follows established patterns, like the Woodward reaction, where the trapping of the intermediate cation results in the retention of its configuration. mdpi.com

Table 1: Diastereoselective Synthesis of Substituted 1,3-Dioxolanes

| Alkene Substrate | Key Reagents | Major Product Configuration | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| cis-4-Octene | PhI(OAc)₂, AcOH, Silyl Enol Ether | cis | Not specified, selective formation | researchgate.net |

| trans-4-Octene | PhI(OAc)₂, AcOH, Silyl Enol Ether | trans (racemic) | Not specified, selective formation | researchgate.net |

| Styrene | PhI(OAc)₂, AcOH, Dimethyl Ketene Silyl Acetal (B89532) | trans | >20:1 | mdpi.com |

| Indene | PhI(OAc)₂, AcOH, Dimethyl Ketene Silyl Acetal | trans | >20:1 | mdpi.com |

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Rhodium(II) Catalysis: Chiral Rh(II) catalysts have proven highly effective in the asymmetric synthesis of 1,3-dioxolane analogues. rsc.orgrsc.org Innovative three-component cascade reactions involving diazo compounds, aldehydes, and carboxylic acids can yield chiral 1,3-dioxoles with high enantioselectivity. rsc.orgnih.gov In these reactions, the Rh(II) catalyst generates a rhodium-carbene, which then forms a carbonyl ylide intermediate. The enantioselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst, which orchestrate a stereoselective cycloaddition with a carboxylate ion during the crucial C–O bond-forming step. rsc.org While some approaches have resulted in modest enantiomeric excess (ee), others have achieved excellent results. nih.gov Bimetallic relay catalysis, combining an achiral rhodium(II) salt with a chiral Lewis acid complex (e.g., N,N′-dioxide–Sm(III)), has also been developed to achieve high yields and excellent ee values in tandem cycloaddition reactions. nih.gov

Brønsted Acid Catalysis: The formation of 1,3-dioxolanes is classically catalyzed by acids, and the use of chiral Brønsted acids represents a powerful strategy for enantioselective synthesis. organic-chemistry.org These catalysts can protonate a substrate to create a chiral ion pair, influencing the stereochemical outcome of the subsequent reaction. While broadly applied for acetalization, the stereoselective opening of chiral dioxolane acetals using Lewis or Brønsted acids has been a subject of detailed mechanistic study, highlighting the subtle interactions that govern stereocontrol. acs.org

Table 2: Enantioselective Synthesis of Chiral 1,3-Dioxoles via Rh(II) Catalysis

| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Rh(II) Carboxylate | Three-component cascade | Moderate to Good | Good to High | rsc.orgrsc.org |

| [CpRu(CH₃CN)₃][PF₆] / Chiral Pymox Ligand | Asymmetric Cyclization | Not specified | Up to 50% | nih.gov |

| Rh(II) / Chiral N,N′-dioxide–Sm(III) | Tandem [4+3]-Cycloaddition | Up to 97% | Up to 99% | nih.gov |

Control of Stereocenters in the Brominated Alkyl Moiety

Controlling the stereochemistry of the brominated alkyl portion of the molecule is equally important. This can be achieved through stereospecific reactions on existing chiral substrates or by using chiral reagents and starting materials to direct the formation of the desired stereocenter.

A stereospecific reaction is one in which the stereochemistry of the starting material determines the stereochemistry of the product. When a chiral bromoalkyl acetal is used, its inherent stereochemistry can direct the outcome of subsequent chemical transformations. For instance, the asymmetric alkylation of chiral 1,3-dioxolan-4-ones, which are related to acetals, demonstrates this principle effectively. mdpi.com In these systems, a stereocenter on the dioxolanone ring directs the approach of an electrophile, leading to the highly selective formation of a new stereocenter. mdpi.com This concept, known as "self-reproduction of chirality," is a powerful tool where stereochemical information is transferred from one part of the molecule to another during a reaction sequence. researchgate.net

The stereochemical outcome at the brominated alkyl moiety can be profoundly influenced by the chirality of the reagents and starting materials used in the synthesis.

Chiral Ligands: As discussed previously, chiral ligands attached to metal catalysts create a chiral pocket that can differentiate between prochiral faces of a substrate. In the Rh(II)-catalyzed reactions, chiral carboxylate ligands are directly responsible for the enantioselectivity of the cycloaddition step. rsc.orgnih.gov Similarly, the chiral N,N′-dioxide ligand used in bimetallic systems controls both the chemo- and stereoselectivity of the process. nih.gov

Chiral Starting Materials: An alternative and highly effective strategy is to begin the synthesis with an enantiomerically pure starting material. For example, the four distinct stereoisomers of 3-bromo-2-butanol, a direct precursor to the core of 2-(1-bromobutan-2-yl)-1,3-dioxolane, can be prepared from the corresponding chiral or meso-2,3-butanediols. researchgate.net Lipase-catalyzed kinetic resolution of racemic bromoalcohols or their acetates allows for the separation of enantiomers, providing access to all four stereoisomers with high enantiomeric purity (>95% ee). researchgate.net Likewise, readily available, enantiomerically pure α-hydroxy acids like lactic or mandelic acid can be used to form chiral 1,3-dioxolan-4-ones, which then serve as templates for further asymmetric synthesis. mdpi.com

Analysis of Stereoisomeric Product Ratios and Absolute Configuration

After a stereoselective synthesis, it is crucial to accurately determine the product distribution and confirm the absolute configuration of the major stereoisomer. A suite of analytical techniques is employed for this purpose.

Stereoisomeric Ratios: The ratio of diastereomers (diastereomeric ratio, dr) and enantiomers (enantiomeric excess, ee) is commonly quantified using chromatography and spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the enantiomeric excess of a chiral product. By using a chiral stationary phase, the enantiomers of a compound can be separated and their relative quantities determined. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to determine the diastereomeric ratio of a product mixture, as diastereomers are distinct compounds with different NMR spectra. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry (e.g., cis vs. trans) of substituents on a ring by measuring through-space proximity of protons. mdpi.com

Absolute Configuration: Determining the absolute (R/S) configuration of a new stereocenter is a more complex task.

X-ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining its three-dimensional structure and, therefore, its absolute configuration. mdpi.com

Correlation to Known Compounds: The absolute configuration can often be assigned by chemically converting the new compound into a known substance without affecting the stereocenter , or by comparing its optical rotation to literature values for authenticated samples. nih.gov

Computational Studies: Theoretical calculations, such as ab initio/RRKM studies, can be used to predict product branching ratios and investigate reaction mechanisms, providing insight into the likely stereochemical outcome. nih.gov

Table 3: Methods for Stereochemical Analysis

| Analytical Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) | Determining ee values of chiral 1,3-diols and ketals. | researchgate.netnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Diastereomeric Ratio (dr) | Quantifying mixtures of diastereomeric dioxolanes. | mdpi.com |

| NMR (NOESY) | Relative Stereochemistry (cis/trans) | Confirming the trans-configuration of major dioxolane products. | mdpi.com |

| X-ray Crystallography | Absolute Configuration (R/S) | Confirming the absolute configuration of Michael addition products. | mdpi.com |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 1 Bromobutan 2 Yl 1,3 Dioxolane

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(1-Bromobutan-2-yl)-1,3-dioxolane, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure by identifying the number and connectivity of chemically distinct protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butyl chain and the dioxolane ring. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons) are key to assigning each signal. Based on analogous structures like 2-bromobutane (B33332) and substituted dioxolanes, the predicted chemical shifts are detailed in the table below.

Interactive Table: Predicted NMR Spectroscopic Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~3.4 - 3.6 | ~35 - 40 |

| C2 (-CH) | ~1.7 - 1.9 | ~45 - 50 |

| C3 (-CH₂) | ~1.4 - 1.6 | ~25 - 30 |

| C4 (-CH₃) | ~0.9 - 1.1 | ~10 - 15 |

| C2' (O-CH-O) | ~4.8 - 5.0 | ~100 - 105 |

| C4'/C5' (-O-CH₂-CH₂-O-) | ~3.8 - 4.1 | ~65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by the presence of C-H, C-O, and C-Br bond vibrations. The absence of a strong absorption in the carbonyl region (~1700 cm⁻¹) would confirm the successful formation of the dioxolane (acetal) group.

Key expected absorption bands include:

C-H stretching (alkane): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the butyl chain and dioxolane ring. calpaclab.com

C-O stretching (acetal): Strong, characteristic bands for the C-O single bonds of the dioxolane ring would appear in the fingerprint region, typically between 1050-1250 cm⁻¹. The acetal (B89532) structure gives rise to several strong bands in this area. nist.gov

C-Br stretching: A moderate to strong absorption corresponding to the C-Br bond stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹. calpaclab.comdocbrown.info

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2850-3000 | C-H stretch | Alkane (butyl, dioxolane) | Strong |

| 1050-1250 | C-O stretch | Acetal (dioxolane) | Strong |

| 500-650 | C-Br stretch | Alkyl bromide | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₇H₁₃BrO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. chemicalbook.com For C₇H₁₃⁷⁹BrO₂, the molecular weight is approximately 208.01 g/mol , and for C₇H₁₃⁸¹BrO₂, it is approximately 210.01 g/mol .

Common fragmentation patterns would likely involve the loss of the bromine atom, cleavage of the butyl chain, and fragmentation of the dioxolane ring. The base peak in the spectrum could correspond to the stable dioxolanyl-substituted carbocation formed after the loss of the bromomethyl group.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and solid-state conformation. bldpharm.comchemicalbook.com To perform this analysis, a high-quality single crystal of this compound would be required.

As the compound contains a stereocenter at the C2 position of the butyl chain, it exists as a pair of enantiomers: (R)-2-(1-Bromobutan-2-yl)-1,3-dioxolane and (S)-2-(1-Bromobutan-2-yl)-1,3-dioxolane. If an enantiomerically pure sample can be synthesized and crystallized, X-ray diffraction analysis using anomalous dispersion would unambiguously determine its absolute configuration (R or S). chemicalbook.comsigmaaldrich.com The analysis would also reveal precise bond lengths, bond angles, and the preferred conformation of the dioxolane ring (typically an envelope or twist conformation) and the orientation of the bromobutyl substituent in the crystal lattice.

Theoretical and Computational Investigations

Computational chemistry provides powerful predictive insights into the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the lowest energy (most stable) conformation of the molecule, providing theoretical bond lengths and angles that can be compared with potential X-ray crystallography data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values, when properly scaled, can aid in the assignment of experimental spectra.

Analyze Electronic Structure: Visualize frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity. The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Map Electrostatic Potential: Generate an electrostatic potential map to visualize the electron density distribution and identify electron-rich (e.g., oxygen atoms) and electron-poor (e.g., hydrogen atoms, carbon attached to bromine) regions of the molecule, which is crucial for predicting intermolecular interactions and reaction mechanisms.

These computational studies would provide a deep, quantitative understanding of the molecule's intrinsic properties, guiding its use in further chemical research.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining the kinetic stability of a molecule. researchgate.net

In this compound, the presence of the electronegative bromine atom and the two oxygen atoms in the dioxolane ring significantly influences the electron distribution and, consequently, the nature of the frontier orbitals. The lone pairs of the oxygen atoms in the dioxolane ring would contribute significantly to the HOMO, making this region a potential site for electrophilic attack. Conversely, the carbon atom bonded to the bromine atom is expected to be highly electrophilic. The strong electron-withdrawing effect of the bromine atom lowers the energy of the σ* antibonding orbital of the C-Br bond, making it a significant contributor to the LUMO of the entire molecule. This low-lying LUMO indicates that this site is susceptible to nucleophilic attack, which is characteristic of haloalkanes and a key factor in their reactivity. chemguide.co.uk

The interaction between the HOMO of a nucleophile and the LUMO centered on the C-Br bond would initiate a nucleophilic substitution reaction. numberanalytics.com The energy of the HOMO and LUMO, as well as their spatial distribution, would determine the preferred sites for electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Atomic Contribution | Predicted Reactivity |

| HOMO | Oxygen lone pairs of the dioxolane ring | Nucleophilic character, site for electrophilic attack |

| LUMO | σ* orbital of the Carbon-Bromine bond | Electrophilic character, site for nucleophilic attack |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. acs.orgacs.orgresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular motion. nih.gov

An MD simulation of this compound would typically involve the following steps:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen. For a molecule containing alkanes and halogenated groups, force fields like OPLS (Optimized Potentials for Liquid Simulations) or similar atomistic models would be appropriate. acs.org

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation Run: The simulation would be run for a sufficient length of time to allow the molecule to explore its conformational space.

Trajectory Analysis: The resulting trajectory would be analyzed to identify the most stable conformers, the energy barriers between them, and the timescales of conformational transitions.

While specific MD simulation studies on this compound are not documented in the literature, studies on similar molecules like linear and branched alkanes demonstrate the utility of this technique in understanding their structural and dynamic properties. acs.orgresearchgate.net Such simulations could reveal how the bulky bromine atom and the dioxolane ring sterically interact to favor certain conformations, which in turn would affect the molecule's reactivity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of low-energy conformers and their relative populations. |

| Rotational Barriers | Calculation of the energy barriers for rotation around single bonds. |

| Solvent Effects | Understanding how the solvent influences the conformational equilibrium. |

| Intramolecular Interactions | Analysis of non-bonded interactions between different parts of the molecule. |

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are central to understanding chemical reactivity. chemrxiv.orgresearchgate.net For this compound, the primary reactive site is the carbon-bromine bond, making it susceptible to nucleophilic substitution and elimination reactions. libretexts.org The fact that the bromine atom is attached to a secondary carbon opens up the possibility of competing SN1, SN2, E1, and E2 reaction mechanisms. libretexts.orgchemguide.co.uk

Nucleophilic Substitution Reactions:

SN2 Mechanism: This is a bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemguide.co.ukstudymind.co.uk This mechanism would be favored by strong, unhindered nucleophiles and aprotic solvents. The transition state would involve a pentacoordinate carbon atom.

SN1 Mechanism: This is a unimolecular process that proceeds through a carbocation intermediate. youtube.com The initial slow step is the departure of the bromide ion to form a secondary carbocation. This carbocation would then be rapidly attacked by a nucleophile. This pathway is favored by polar, protic solvents and weaker nucleophiles. The stability of the secondary carbocation makes this pathway plausible.

Elimination Reactions:

E2 Mechanism: This is a bimolecular elimination where a strong base removes a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond and the simultaneous expulsion of the bromide ion.

E1 Mechanism: This unimolecular elimination proceeds via the same carbocation intermediate as the SN1 reaction. A weak base can then remove a proton from an adjacent carbon to form an alkene.

Computational chemistry can be employed to model these potential reaction pathways. researchgate.net By calculating the energies of the reactants, products, intermediates, and transition states, a potential energy surface can be constructed. chemrxiv.org This allows for the determination of the activation energies for each pathway, which in turn helps to predict the most likely reaction mechanism under specific conditions. For example, quantum chemical calculations can be used to locate the transition state structures and compute their energies, providing a quantitative measure of the kinetic barrier for each reaction. acs.org

The dioxolane ring is generally stable under neutral and basic conditions but can act as a directing group or be involved in neighboring group participation under certain circumstances, potentially influencing the stereochemical outcome of the reactions.

Table 3: Potential Reaction Pathways for this compound

| Reaction Type | Mechanism | Key Features | Favored by |

| Nucleophilic Substitution | SN2 | Single step, bimolecular | Strong nucleophiles, aprotic solvents |

| Nucleophilic Substitution | SN1 | Two steps, carbocation intermediate | Weak nucleophiles, protic solvents |

| Elimination | E2 | Single step, bimolecular | Strong, bulky bases |

| Elimination | E1 | Two steps, carbocation intermediate | Weak bases, high temperatures |

Applications in Complex Organic Synthesis and Materials Science Research

Strategic Building Block for Advanced Molecular Architectures

2-(1-Bromobutan-2-yl)-1,3-dioxolane serves as a strategic building block in the design of intricate molecular structures. The utility of this compound stems from its bifunctional nature. The bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the 1,3-dioxolane (B20135) moiety acts as a protecting group for a ketone functional group.

This dual functionality is critical in multi-step syntheses where the reactivity of a carbonyl group needs to be masked while other transformations are carried out on the molecule. nih.gov The stability of the dioxolane ring under a variety of reaction conditions, followed by its straightforward removal under acidic conditions to regenerate the ketone, allows chemists to strategically unveil the carbonyl at the desired stage of a synthetic sequence. This strategic control makes it an important intermediate for synthesizing more complex organic molecules. The steric and electronic properties of the dioxolane ring and the bromoalkyl chain also influence the regioselectivity and stereoselectivity of subsequent reactions, providing a tool to guide the formation of specific isomers in advanced molecular architectures.

Synthesis of Natural Product Intermediates and Analogues

The 1,3-dioxolane functional group is a common feature in the synthesis of natural products, where it is frequently employed as a protecting group for aldehydes and ketones. nih.gov While direct use of this compound is not extensively documented, closely related analogues demonstrate the power of this structural motif in natural product synthesis.

For instance, a similar compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), has been utilized as a key starting material in the asymmetric total synthesis of pulo'upone. sigmaaldrich.com Pulo'upone is a metabolite found in marine mollusks, and its synthesis showcases how the bromo-dioxolane fragment can be used to introduce specific carbon chains. In such syntheses, the bromo-dioxolane component typically acts as an electrophile in alkylation reactions to build up the carbon skeleton of the natural product. sigmaaldrich.com This approach highlights the role of such compounds as crucial intermediates for creating complex and biologically relevant molecules.

**6.3. Development of Functionalized Materials

The unique chemical handles present in this compound and its derivatives make them attractive precursors for the development of functionalized materials with tailored properties.

Dioxolane-containing molecules are valuable in polymer chemistry. Research has shown that related cyclic carbonate monomers, such as (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206) (DOMA), can be synthesized and subsequently polymerized. researchgate.netresearchgate.net These monomers are used in free-radical polymerization to create polymers bearing cyclic carbonate functional groups in the side chains. researchgate.net

These functionalized polymers are of significant interest for creating advanced coatings and materials. The cyclic carbonate groups can undergo further reactions, notably with amines, to form polyhydroxyurethane networks. researchgate.net This provides a route to isocyanate-free polyurethane materials, which is advantageous from an environmental and safety perspective. The structure of the dioxolane precursor can influence the properties of the final polymer, such as its glass transition temperature and thermal stability. researchgate.net This demonstrates the potential of using dioxolane-based building blocks to produce specialty polymers and coatings.

In chemical research and drug discovery, a scaffold is a core molecular structure from which a library of related compounds can be synthesized. This compound is an ideal candidate for such a scaffold. nih.gov The stable dioxolane ring can serve as the central framework, while the reactive bromine atom acts as a point for diversification.

By treating the compound with a wide array of nucleophiles, researchers can readily synthesize a diverse set of new molecules. Each new molecule retains the core dioxolane structure but features a different functional group where the bromine atom was. This approach allows for the rapid generation of novel chemical entities for screening in biological assays or for investigating structure-activity relationships.

Utilization in Multistep Synthetic Sequences for Accessing Diverse Compound Classes

The primary application of this compound in organic synthesis is its role in multistep reaction sequences. researchgate.netlibretexts.org Its structure is custom-made for syntheses that require the protection of a ketone while other parts of the molecule are modified.

A typical synthetic strategy involves:

Reaction at the Bromine: The C-Br bond is targeted for reactions such as Grignard reagent formation, Suzuki or other palladium-catalyzed cross-couplings, or simple nucleophilic substitution.

Protection: During these steps, the dioxolane group remains intact, preventing the ketone from undergoing unwanted side reactions. nih.gov

Deprotection: Once the desired modifications are complete, the dioxolane is hydrolyzed with aqueous acid to reveal the ketone, yielding a new, more complex molecule.

This strategy is exemplified in the synthesis of various compounds where related bromo-dioxolanes are used. For instance, 2-(2-bromoethyl)-1,3-dioxolane is used as an alkylating agent for amines and dithianes and participates in "one-pot" syntheses of triazoles. sigmaaldrich.com Similarly, other derivatives like 2-bromomethyl-2-vinyl-1,3-dioxolane are used as precursors for other reactive species in multistep transformations. researchgate.net

Table 1: Research Findings on the Applications of this compound and Related Compounds

| Application Area | Research Focus | Key Findings & Examples | Citations |

| Advanced Molecular Architectures | Strategic Building Block | The compound's bifunctionality (reactive bromide, stable protecting group) allows for controlled, stepwise synthesis of complex molecules. | , nih.gov |

| Natural Product Synthesis | Intermediates and Analogues | A related compound, 2-(2-bromoethyl)-1,3-dioxolane, is a key reagent in the total synthesis of the marine metabolite pulo'upone. | sigmaaldrich.com |

| Functionalized Materials | Polymer Precursors | Related cyclic carbonate monomers are used to synthesize polymers for specialty coatings, leading to isocyanate-free polyurethanes. | , researchgate.net, researchgate.net |

| Functionalized Materials | Scaffolds for Novel Entities | The core structure serves as a scaffold, allowing for diversification at the bromine position to create libraries of new compounds for research. | , nih.gov |

| Multistep Synthesis | Accessing Diverse Compounds | The dioxolane acts as a ketone protecting group, enabling selective reactions at the bromine atom before being removed to yield the final product. | researchgate.net, sigmaaldrich.com, libretexts.org, chemicalbook.com |

| Asymmetric Synthesis | Chiral Ligand Precursors | The chiral nature of the compound makes it a potential precursor for synthesizing enantiomerically pure ligands for asymmetric catalysis. | nih.gov |

Precursors for Chiral Ligands and Catalysts in Asymmetric Synthesis

Asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral molecule, often relies on the use of chiral catalysts or ligands. This compound possesses a stereocenter at the second carbon of the butyl chain. If this compound is prepared in an enantiomerically pure form (as a single R or S enantiomer), it can serve as a valuable precursor for chiral ligands.

The synthesis of chiral 1,3-dioxolanes using enantiopure diols is a known strategy. nih.gov By combining an enantiopure butanediol (B1596017) derivative in the synthesis of the dioxolane or by resolving the final racemic product, a specific stereoisomer of this compound can be obtained. The bromine atom can then be replaced with a coordinating group, such as a diarylphosphine or a bipyridyl moiety. The resulting molecule, possessing a well-defined three-dimensional structure, could then be used as a ligand for a metal catalyst (e.g., rhodium, iridium, or palladium) to direct the stereochemical outcome of a chemical reaction, a cornerstone of modern asymmetric synthesis.

Conclusion and Future Research Directions

Summary of Research Advances for 2-(1-Bromobutan-2-yl)-1,3-dioxolane and its Analogues

Research on analogues, particularly α-bromoacetals and other substituted dioxolanes, has established them as versatile intermediates in organic synthesis. The dioxolane moiety is a widely used protecting group for 1,2-diols and carbonyl compounds due to its general stability under basic and nucleophilic conditions and its susceptibility to acidic hydrolysis for deprotection. organic-chemistry.org

The presence of a bromine atom, particularly at a primary carbon adjacent to a stereocenter, as in the title compound, introduces a reactive site for nucleophilic substitution and organometallic coupling reactions. For instance, synthetic procedures for preparing α-bromoacetals have been developed, highlighting their utility. acs.org Analogous compounds like 2-bromomethyl-2-vinyl-1,3-dioxolane have been used as precursors for more complex molecules such as 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one. researchgate.net This suggests that this compound could serve as a valuable chiral building block.

Furthermore, research into chiral 1,3-dioxolanes has shown their importance in asymmetric synthesis. rsc.orgnih.gov They are present in natural products, pharmaceutical agents, and chiral ligands. rsc.orgnih.gov The synthesis of chiral 1,3-dioxolan-4-ones and their subsequent reactions have been explored to create chiral acyl anion equivalents, which are powerful tools in stereoselective synthesis. researchgate.netmdpi.com

Emerging Methodologies for Enhanced Synthesis and Reactivity Control

Recent advancements in synthetic methodologies offer promising avenues for the synthesis and application of compounds like this compound.

Synthesis:

Catalytic Asymmetric Acetalization: While traditional acetalization uses stoichiometric acid catalysts, newer methods focus on catalytic and asymmetric approaches to generate chiral dioxolanes with high enantioselectivity. rsc.orgnih.gov Rhodium(II)-catalyzed three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, which can be subsequently hydrogenated to dioxolanes. rsc.orgnih.gov

Hypervalent Iodine-Mediated Reactions: Stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine reagents. nih.govmdpi.com This method proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com

Radical Reactions: Metal-free, redox-neutral radical additions of 1,3-dioxolane (B20135) to imines have been developed to synthesize protected α-amino aldehydes, demonstrating the potential for C-H functionalization at the C2 position of the dioxolane ring. organic-chemistry.org

Reactivity Control:

Organometallic Coupling: The bromo-functionality of the title compound is ripe for use in various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon bonds, assuming a suitable organometallic derivative can be prepared.

Lewis Acid Catalysis: The reactivity of the dioxolane ring and the bromo group can be modulated by Lewis acids. For instance, Lewis acids can catalyze the opening of the dioxolane ring or enhance the electrophilicity of the bromine-bearing carbon.

Untapped Potential in Stereocontrolled Synthesis and Complex Molecule Construction

The true potential of this compound likely lies in its application as a chiral building block in the stereocontrolled synthesis of complex molecules.

As a Chiral Synthon: The compound possesses a stereocenter at the C2 position of the butane (B89635) chain. This inherent chirality can be transferred to new products. By carefully choosing reaction conditions, it could be used to introduce a specific stereochemistry into a target molecule. The dioxolane acts as a latent aldehyde, which can be unmasked at a later synthetic stage.

Diastereoselective Reactions: The existing stereocenter can direct the stereochemical outcome of reactions at adjacent positions. For example, nucleophilic substitution of the bromide could proceed with high diastereoselectivity, controlled by the stereocenter at C2.

Construction of Polyketide Subunits: Many natural products, such as macrolide antibiotics and statins, contain polyketide backbones with specific stereochemical arrangements of methyl and hydroxyl groups. researchgate.net Chiral building blocks like this compound could be valuable synthons for the iterative construction of such complex structures. The butanyl side chain offers a simple alkyl fragment, while the bromo-dioxolane portion provides handles for further elaboration.

Synthesis of Novel Ligands and Biologically Active Molecules: Substituted dioxolanes have been investigated as ligands for various receptors and as modulators of biological processes like multidrug resistance. nih.govresearchgate.net The unique substitution pattern of the title compound could be exploited to synthesize novel analogues with interesting pharmacological properties.

Future research should focus on the efficient and stereoselective synthesis of this compound and a thorough investigation of its reactivity. Exploring its utility in the synthesis of natural products or their analogues would be a significant step in demonstrating its synthetic value.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Bromobutan-2-yl)-1,3-dioxolane, and what experimental conditions are critical for optimizing yield?

- Methodology :

- Step 1 : Start with the aldol condensation of butanal under dilute alkaline conditions to form the β-hydroxy aldehyde intermediate.

- Step 2 : React the intermediate with ethylene glycol to form the acetal derivative (1,3-dioxolane ring).

- Step 3 : Introduce bromination at the desired position using brominating agents (e.g., NBS or HBr in controlled conditions).

- Key Variables : Reaction temperature (60–80°C for acetal formation), catalyst choice (e.g., Raney nickel for hydrogenation steps), and stoichiometric control of bromine sources to avoid over-bromination .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm product purity via NMR (¹H/¹³C) and elemental analysis.

Q. How can researchers safely handle 1,3-dioxolane derivatives containing bromine, given their potential hazards?

- Safety Protocol :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile brominated intermediates.

- Waste Disposal : Segregate brominated waste and neutralize acidic byproducts before disposal.

- Reference Standards : Follow hazard classifications from safety data sheets (SDS) of analogous compounds (e.g., 2-(2-Bromoethyl)-1,3-dioxolane, which requires R36/37/38 labeling for irritancy) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Analytical Workflow :

- NMR : Use ¹H NMR to identify the dioxolane ring protons (δ 4.8–5.2 ppm) and bromobutyl chain protons (δ 1.2–3.5 ppm). ¹³C NMR confirms the acetal carbon (δ 95–105 ppm) and brominated carbon (δ 30–40 ppm).

- IR : Look for C-O-C stretching (1100–1250 cm⁻¹) and C-Br absorption (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 195.05 for C₆H₁₁BrO₂) .

Advanced Research Questions

Q. How do computational methods (e.g., HOMO-LUMO gap analysis) predict the reactivity of this compound in Diels-Alder or nucleophilic substitution reactions?

- Computational Strategy :

- Software : Use Gaussian or ORCA for DFT calculations to determine frontier molecular orbitals.

- Case Study : For Diels-Alder reactions, compare the HOMO-LUMO gap of the dioxolane derivative with dienophiles like acrylonitrile (ΔE ≈ 7.39 eV). A smaller gap correlates with higher reactivity .

- Experimental Cross-Validation : Synthesize adducts and analyze regioselectivity via X-ray crystallography or NOESY NMR.

Q. What strategies resolve contradictions in reported spectral data for brominated 1,3-dioxolanes across different studies?

- Troubleshooting Approach :

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers (e.g., 2-bromo vs. 3-bromo substitution).

- Solvent Effects : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding.

- Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., 2-(2-Bromophenyl)-1,3-dioxolane, CAS 700863-30-5) to validate peak assignments .

Q. How can catalytic systems be optimized for asymmetric synthesis using this compound as a chiral building block?

- Catalytic Design :

- Chiral Ligands : Test phosphine-oxazoline (PHOX) or BINAP ligands with palladium or nickel catalysts to induce enantioselectivity.

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, THF) to modulate reaction kinetics.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

- Case Study : Analogous acetal derivatives (e.g., 2-Methyl-1,3-dioxolane) achieved >90% ee using Ru-based catalysts .

Q. What role does the 1,3-dioxolane ring play in stabilizing intermediates during polymerization or cross-coupling reactions?

- Mechanistic Insight :

- Steric Shielding : The dioxolane ring protects reactive centers (e.g., bromine) from premature elimination.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, making it suitable for high-temperature catalysis.

- Application Example : In Suzuki-Miyaura coupling, the acetal group remains intact, enabling post-functionalization of polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。